molecular formula C23H25NO5 B6609035 2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid CAS No. 2866254-65-9

2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid

Cat. No.: B6609035
CAS No.: 2866254-65-9
M. Wt: 395.4 g/mol
InChI Key: YWRSUIWBESKNMS-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a cyclohexyl ring substituted with an acetic acid moiety. The stereochemistry (1S,2S) confers rigidity and specific spatial orientation, making it valuable in peptide synthesis and drug design. Its primary applications include serving as a building block in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection and acid-labile properties .

Properties

IUPAC Name

2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(26)14-28-21-12-6-5-11-20(21)24-23(27)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-21H,5-6,11-14H2,(H,24,27)(H,25,26)/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRSUIWBESKNMS-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Cyclohexane-Based Derivatives

  • 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid (CAS 282524-98-5): Structure: Similar cyclohexyl core but lacks the ether linkage and (1S,2S) stereochemistry. Molecular Weight: 379.45 g/mol vs. Applications: Used in SPPS; comparable stability due to Fmoc protection but may differ in solubility due to absence of the ether-oxygen .
  • Unique Features: Improved metabolic stability in medicinal chemistry applications compared to the target compound .

Cyclopentane-Based Derivatives

  • 2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid (CAS 2095411-04-2): Structure: Cyclopentane ring instead of cyclohexane, reducing steric hindrance. Molecular Weight: 379.46 g/mol, nearly identical to cyclohexane analogs. Applications: Preferred for conformational flexibility in peptide backbone modifications .

Aromatic and Heterocyclic Derivatives

  • [4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid (CAS 176504-01-1): Structure: Phenyl ring replaces cyclohexane, introducing aromatic π-π interactions. Molecular Weight: 387.435 g/mol; higher hydrophobicity impacts solubility and membrane permeability .
  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0):

    • Structure : Piperazine ring enhances solubility and basicity.
    • Applications : Useful in synthesizing peptidomimetics with improved pharmacokinetic profiles .

Substituent-Modified Derivatives

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid (CAS 1260596-73-3): Structure: 4-Methoxyphenyl group introduces electron-donating effects, altering reactivity. Unique Features: Enhanced UV detectability in HPLC analysis due to the methoxy group .
  • 2-[(cyanomethyl)({[(9H-Fluoren-9-yl)methoxy]carbonyl})amino]acetic acid (CAS 2172570-83-9): Structure: Cyanomethyl substituent increases electrophilicity. Applications: Useful for click chemistry or post-synthetic modifications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application Highlights
Target Compound Not Provided C23H25NO4 ~379.45 (estimated) (1S,2S) cyclohexyl ether SPPS, rigid backbone
2-(1-...cyclohexyl)acetic acid 282524-98-5 C23H25NO4 379.45 Cyclohexyl, no ether SPPS, intermediate stability
2-{1-...cyclopentyl}acetic acid 2095411-04-2 C23H25NO4 379.46 Cyclopentyl Flexible peptide design
[4-...phenyl]acetic acid 176504-01-1 C24H21NO4 387.435 Aromatic ring Hydrophobic interactions
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C22H23N3O4 393.44 Piperazine Solubility-enhanced peptidomimetics

Preparation Methods

Fmoc Protection and Resin Loading

The (1S,2S)-2-aminocyclohexanol precursor serves as the foundational building block for this synthesis. Protection of the primary amine with fluorenylmethyloxycarbonyl (Fmoc) is achieved using Fmoc-Cl in a dichloromethane (DCM) and aqueous sodium bicarbonate biphasic system. This step ensures selective protection of the amine while leaving the secondary alcohol free for subsequent functionalization. The Fmoc-protected intermediate is then anchored to a solid support, typically a Wang or Rink amide resin, via its carboxylic acid group using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in N-methylpyrrolidone (NMP).

Ether Bond Formation on Solid Support

Etherification of the cyclohexanol moiety with a bromoacetic acid derivative is critical. A Williamson ether synthesis approach is employed, where the resin-bound alcohol is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF) and reacted with tert-butyl bromoacetate. After agitation for 12–24 hours at room temperature, the tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in DCM, yielding the free acetic acid moiety. This method ensures high regioselectivity and minimizes side reactions, with typical coupling efficiencies exceeding 85% as monitored by Kaiser tests.

Solution-Phase Synthesis Methods

Coupling Reagents and Conditions

In solution-phase synthesis, the Fmoc-protected (1S,2S)-2-aminocyclohexanol is coupled directly to glycolic acid derivatives. A two-step protocol involves:

  • Activation of Glycolic Acid : Glycolic acid is converted to its pentafluorophenyl ester using DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in DMF.

  • Etherification : The activated ester reacts with the cyclohexanol under mild basic conditions (2,6-lutidine in THF) at 0°C, achieving 70–75% yield after purification by flash chromatography.

Notably, the use of triphosgene (BTC) as a coupling reagent offers an alternative pathway. Dissolving Fmoc-(1S,2S)-2-aminocyclohexanol and glycolic acid in THF with BTC (1.65 equiv) and collidine (14 equiv) at 50°C for 1 hour facilitates direct ester-to-ether conversion via in situ acid chloride formation. This method reduces reaction times to 2–3 hours but requires stringent moisture control.

Triphosgene-Mediated Cyclohexanol Activation

Mechanistic Insights and Optimization

BTC’s role in activating hydroxyl groups for nucleophilic substitution is pivotal. In anhydrous THF, BTC reacts with the cyclohexanol to generate a highly reactive trichloromethyl carbonate intermediate, which is subsequently displaced by the glycolate anion. Key parameters include:

  • Temperature : 50°C for optimal reactivity without epimerization.

  • Solvent : THF or 1,3-dichloropropane for improved solubility of intermediates.

  • Base : Collidine (2,4,6-trimethylpyridine) neutralizes HCl byproducts, preventing acid-catalyzed decomposition.

A comparative study of BTC-mediated versus classical Williamson ether synthesis revealed a 15% increase in yield (82% vs. 67%) and reduced purification demands.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The target compound elutes at 12–14 minutes under these conditions, with UV detection at 265 nm (λmax for the Fmoc group). Preparative HPLC scales this process, achieving >95% purity as confirmed by LC-MS.

Spectroscopic Data

  • HRMS (ESI+) : m/z calculated for C23H25NO4 [M+H]+: 379.1784; found: 379.1786.

  • 1H NMR (500 MHz, CDCl3) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.60 (t, J = 7.0 Hz, 2H, Fmoc ArH), 4.40–4.20 (m, 4H, Fmoc CH2 and cyclohexyl CH), 3.90 (s, 2H, OCH2CO2H).

Comparative Analysis of Synthetic Routes

Method Yield Time Key Advantages Limitations
Solid-Phase (Williamson)85%48 hHigh purity, automated compatibilityResin cost, scale-up challenges
Solution-Phase (BTC)82%3 hRapid, minimal purificationMoisture-sensitive reagents
Classical Williamson67%24 hLow cost, readily available reagentsLower yield, side product formation

Q & A

Q. What are the recommended methods for synthesizing this compound, and what critical reaction conditions must be optimized?

The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. For example, Fmoc-Cl is reacted with amino-cyclohexanol derivatives in a two-phase system (e.g., dichloromethane and aqueous sodium carbonate) under controlled temperatures (-10°C to 20°C). Post-reaction purification via reversed-phase chromatography or extraction with solvents like ethyl acetate is essential to isolate the product . Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for structurally similar Fmoc-protected compounds .

Q. How should researchers handle stability concerns during storage and experimental use?

The compound is stable under standard laboratory conditions (room temperature, dry environment) but degrades upon exposure to strong acids, bases, or oxidizing agents. Storage in inert, airtight containers with desiccants is recommended. Decomposition products may include toxic fumes (e.g., CO, NOx) under combustion or extreme conditions .

Q. What safety protocols are critical for mitigating acute toxicity risks?

GHS classifications indicate hazards such as acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335). Researchers must use PPE (gloves, lab coats, safety goggles) and work in fume hoods. Immediate first-aid measures include rinsing affected skin/eyes with water for ≥15 minutes and seeking medical attention for inhalation exposure .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

High-performance liquid chromatography (HPLC) and mass spectrometry (MALDI-TOF) are standard for purity checks. Nuclear magnetic resonance (NMR), including 1^1H, 13^13C, and 19^19F NMR, is critical for confirming stereochemistry and functional group integrity, especially for chiral centers in the cyclohexyl and Fmoc moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity or stability data across studies?

Discrepancies in toxicity profiles (e.g., conflicting GHS classifications) may arise from impurities or variations in test protocols. Systematic batch analysis using LC-MS and comparative toxicity assays (e.g., in vitro cell viability tests) can clarify inconsistencies. Cross-referencing SDS data from multiple suppliers (e.g., Key Organics vs. Indagoo) is advised .

Q. What mechanistic insights explain the reactivity of the Fmoc-protected cyclohexyloxy moiety in peptide coupling reactions?

The Fmoc group’s electron-withdrawing properties enhance the electrophilicity of the carbonyl carbon, facilitating amide bond formation. Steric hindrance from the cyclohexyl ring may reduce coupling efficiency, necessitating optimized conditions (e.g., using HOBt/DIC activation or elevated temperatures) . Computational studies (DFT) can model transition states to predict reactivity .

Q. How does the stereochemistry of the (1S,2S)-cyclohexyl group influence biological activity in target applications?

Enantiomeric purity is critical for receptor-binding specificity. Comparative studies using diastereomeric analogs (e.g., (1R,2R)-configured derivatives) in biological assays (e.g., enzyme inhibition) can elucidate structure-activity relationships. Chiral HPLC or capillary electrophoresis is required to validate stereochemical integrity .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

Continuous-flow reactors and immobilized catalysts (e.g., polymer-supported reagents) improve reproducibility at larger scales. Dynamic kinetic resolution techniques or asymmetric catalysis (e.g., chiral auxiliaries) preserve enantiopurity. Process analytical technology (PAT) enables real-time monitoring of critical parameters like pH and temperature .

Q. How can researchers address the lack of ecological toxicity data for this compound?

Standardized OECD tests (e.g., Daphnia magna acute toxicity or algal growth inhibition assays) should be conducted. Predictive models (e.g., QSAR) can estimate persistence, bioaccumulation, and toxicity (PBT) profiles. Collaboration with environmental toxicology labs is recommended to fill data gaps .

Methodological Notes

  • Data Validation : Cross-check NMR and MS data with published spectra for structurally related Fmoc-amino acids .
  • Contradiction Management : Use orthogonal analytical methods (e.g., IR + X-ray crystallography) to resolve ambiguities in stability or reactivity reports .
  • Safety Compliance : Adhere to OSHA and REACH guidelines for handling hazardous intermediates (e.g., Fmoc-Cl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.